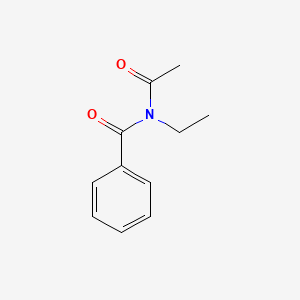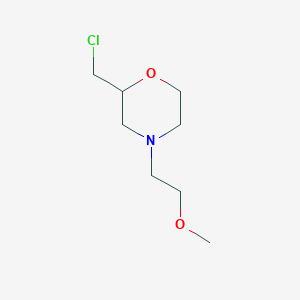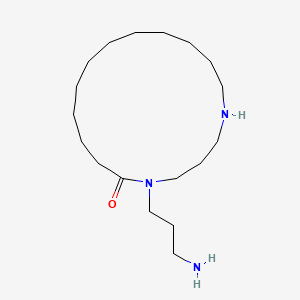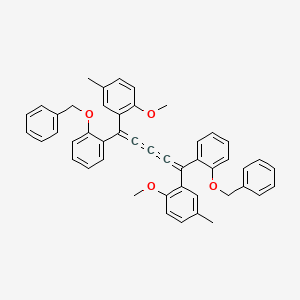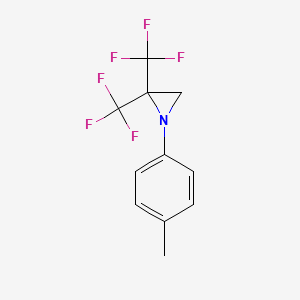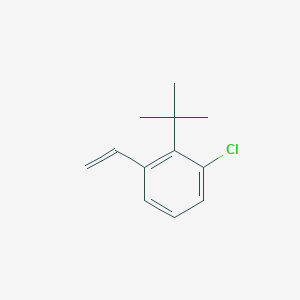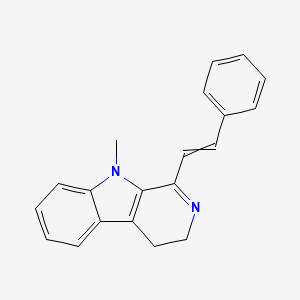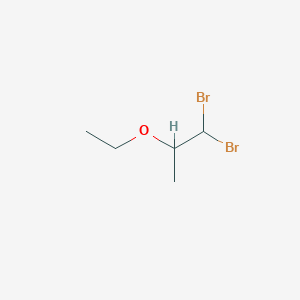
1,1-Dibromo-2-ethoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-2-ethoxypropane is an organic compound with the molecular formula C5H10Br2O It is a brominated ether, characterized by the presence of two bromine atoms and an ethoxy group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-ethoxypropane can be synthesized through the bromination of 2-ethoxypropane. The reaction typically involves the addition of bromine (Br2) to 2-ethoxypropane in the presence of a catalyst or under UV light to facilitate the formation of the dibromo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where 2-ethoxypropane is reacted with bromine under controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and bromine concentration are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-2-ethoxypropane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-).
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The compound can be reduced to form 2-ethoxypropane by using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Substitution: Formation of 2-ethoxypropanol or 2-ethoxypropane.
Elimination: Formation of 2-ethoxypropene.
Reduction: Formation of 2-ethoxypropane.
Scientific Research Applications
1,1-Dibromo-2-ethoxypropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-dibromo-2-ethoxypropane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: Another brominated compound with two bromine atoms attached to an ethane backbone.
1,1-Dibromoethane: Similar structure but lacks the ethoxy group.
2-Bromo-2-methylpropane: Contains a bromine atom and a methyl group on a propane backbone.
Uniqueness
1,1-Dibromo-2-ethoxypropane is unique due to the presence of both bromine atoms and an ethoxy group, which imparts distinct reactivity and potential applications compared to other brominated compounds. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
67328-39-6 |
|---|---|
Molecular Formula |
C5H10Br2O |
Molecular Weight |
245.94 g/mol |
IUPAC Name |
1,1-dibromo-2-ethoxypropane |
InChI |
InChI=1S/C5H10Br2O/c1-3-8-4(2)5(6)7/h4-5H,3H2,1-2H3 |
InChI Key |
RCMVVDQQJXKDEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


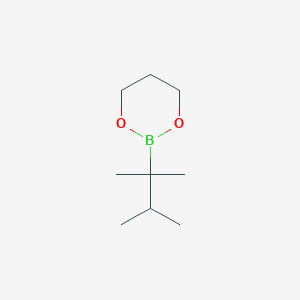

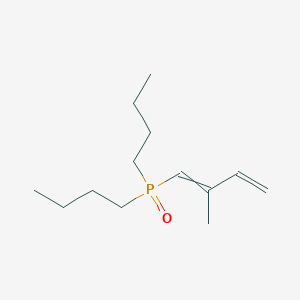

![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)

